![molecular formula C28H28N2O8P2 B14208111 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine CAS No. 722454-62-8](/img/structure/B14208111.png)
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine is a chemical compound known for its unique structure and properties It consists of a piperazine ring substituted with two diphenoxyphosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine typically involves the reaction of piperazine with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The diphenoxyphosphoryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine involves its interaction with molecular targets such as enzymes or receptors. The diphenoxyphosphoryl groups can form strong interactions with active sites, influencing the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[(diphenylphosphoryl)oxy]piperazine: Similar structure but with diphenylphosphoryl groups instead of diphenoxyphosphoryl groups.
1,4-Bis[(dimethylphosphoryl)oxy]piperazine: Contains dimethylphosphoryl groups, leading to different chemical properties.
1,4-Bis[(diethylphosphoryl)oxy]piperazine: Features diethylphosphoryl groups, affecting its reactivity and applications.
Uniqueness
1,4-Bis[(diphenoxyphosphoryl)oxy]piperazine is unique due to the presence of diphenoxyphosphoryl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in various scientific fields.
Properties
CAS No. |
722454-62-8 |
|---|---|
Molecular Formula |
C28H28N2O8P2 |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
(4-diphenoxyphosphoryloxypiperazin-1-yl) diphenyl phosphate |
InChI |
InChI=1S/C28H28N2O8P2/c31-39(33-25-13-5-1-6-14-25,34-26-15-7-2-8-16-26)37-29-21-23-30(24-22-29)38-40(32,35-27-17-9-3-10-18-27)36-28-19-11-4-12-20-28/h1-20H,21-24H2 |
InChI Key |
VSBQCPZKJOUDGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


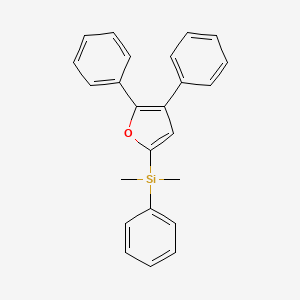
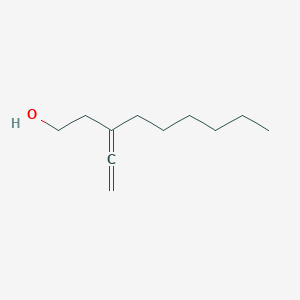
![2-[(2R,3S,5R)-5-Methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14208049.png)

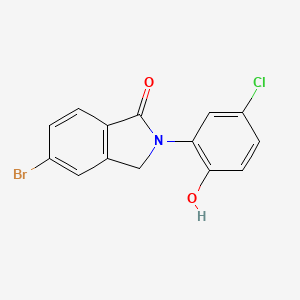
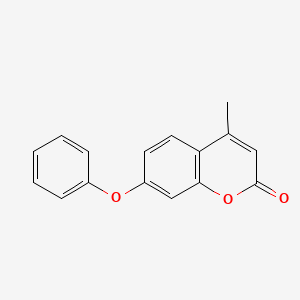
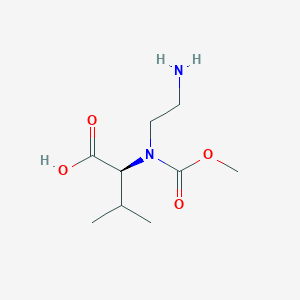
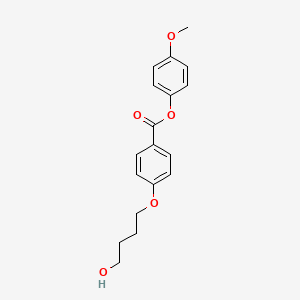
![1-(4-{[(2R)-2-Phenylpropanoyl]oxy}butyl)pyridin-1-ium iodide](/img/structure/B14208077.png)
![1,2-Dimethyl-4-[(E)-(4-methylphenyl)diazenyl]-1H-imidazole](/img/structure/B14208081.png)

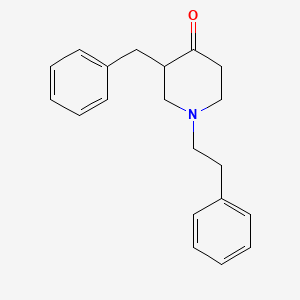
![4-{2-[(2-Ethyl-1,3-dioxolan-2-yl)methyl]anilino}but-3-en-2-one](/img/structure/B14208086.png)

